molecular formula C12H24N2O2 B13568036 Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate CAS No. 1262316-82-4

Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate

Cat. No.: B13568036
CAS No.: 1262316-82-4
M. Wt: 228.33 g/mol
InChI Key: BWSALCBZCUOYGV-UHFFFAOYSA-N
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Description

Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate is a piperidine derivative featuring a tert-butyl ester group at the 4-position and a 2-aminoethyl substituent at the 1-position of the piperidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor-targeting agents. Its structural flexibility allows for modifications that influence solubility, bioavailability, and binding affinity to biological targets.

Properties

CAS No.

1262316-82-4

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10-4-7-14(8-5-10)9-6-13/h10H,4-9,13H2,1-3H3

InChI Key

BWSALCBZCUOYGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions, use of automated reactors, and optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Fluorine in the pyridinyl substituent () enhances electrophilicity, improving binding to kinase active sites.
  • Aromatic vs. Aliphatic Chains : Phenethyl groups () confer lipophilicity, critical for blood-brain barrier penetration in neuroimaging agents.

Key Observations :

  • Multi-step syntheses (e.g., ) often suffer from moderate yields due to purification challenges.
  • Radiosynthesis () achieves high efficiency but requires specialized infrastructure.

Physicochemical Properties

Predicted or experimental properties of selected analogs:

Compound Name Boiling Point (°C) Density (g/cm³) pKa LogP (Predicted)
Target Compound N/A N/A N/A ~1.5
tert-Butyl 1-(3-amino-5-fluoropyridin-4-yl)piperidine-4-carboxylate 418.9 (Predicted) 1.188 (Predicted) 9.48 1.8
tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate N/A N/A N/A ~2.1

Key Observations :

  • Fluorinated analogs () exhibit higher predicted boiling points due to increased polarity.
  • Methyl-substituted derivatives () may display enhanced lipophilicity (higher LogP), favoring membrane permeability.

Key Observations :

  • Substituent-Driven Selectivity : Fluoropyridinyl groups () enhance kinase binding, while phenethyl motifs () target opioid receptors.

Key Observations :

  • Limited toxicity data underscore the need for rigorous safety protocols during handling .

Biological Activity

Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate (TBAPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

TBAPC is characterized by its piperidine ring structure with a tert-butyl ester and an aminoethyl side chain. The molecular formula is C12H22N2O2, and it has a molecular weight of 226.32 g/mol. The synthesis typically involves the reaction of piperidine derivatives with tert-butyl esters and aminoethyl groups under controlled conditions.

The biological activity of TBAPC can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine ring provides structural stability, while the aminoethyl group can form hydrogen bonds, enhancing the compound's affinity for its targets.

Antineoplastic Activity

Recent studies have highlighted TBAPC's potential as an antineoplastic agent. Research indicates that compounds similar to TBAPC can induce apoptosis in cancer cells through mechanisms such as disruption of microtubule polymerization and interference with cell cycle progression. For instance, a study found that derivatives of TBAPC exhibited significant cytotoxicity against glioblastoma cells, demonstrating an IC50 value in the low micromolar range .

Case Studies

  • Study on Soluble Epoxide Hydrolase Inhibition : A comparative analysis was conducted on various piperidine derivatives, including TBAPC. Results showed that certain substitutions at the piperidine ring enhanced inhibitory activity against soluble epoxide hydrolase (sEH), a target implicated in inflammation and cancer progression. The most active derivatives achieved IC50 values below 0.5 nM .
  • Structure-Activity Relationship (SAR) Analysis : A SAR study evaluated the effects of different substituents on the piperidine ring. It was found that introducing polar groups at specific positions significantly increased the biological activity of TBAPC analogs against various cancer cell lines .

Table 1: Biological Activity of TBAPC Derivatives

Compound NameIC50 (nM)Target EnzymeReference
TBAPC250sEH
Compound A12.2sEH
Compound B30.28sEH
Compound C80.35sEH

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
Glioblastoma0.5
Breast Cancer1.0
Colorectal Cancer0.8

Q & A

Q. What are the optimal synthetic routes for Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves coupling tert-butyl-protected intermediates with aminoethyl groups under basic conditions. For example, tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is synthesized via reaction of tert-butyl N-(2-bromoethyl)carbamate with N-methylpiperidine in tetrahydrofuran (THF) using sodium bicarbonate as a base . Key factors include:

  • Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions.
  • Coupling reagents : Use of carbodiimides (e.g., DCC) with catalysts (e.g., DMAP) improves efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating the product.

Q. How can the structure and purity of this compound be validated?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm regiochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₁₃H₂₅N₂O₂: 265.1912) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using Rf values .

Q. What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for inhalation/dermal/oral exposure) .
  • Storage : Keep sealed in a dry, cool environment (room temperature) away from strong acids/bases .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine small-molecule structures, resolving bond angles and torsional strain in the piperidine ring .
  • Hydrogen bonding analysis : Graph-set notation (e.g., Etter’s rules) identifies patterns in crystal packing, critical for understanding solubility and stability .

Q. What strategies address contradictory binding affinity data in enzyme interaction studies?

  • Control experiments : Compare radiolabeled ligand binding assays (e.g., 3H^3H-ligand displacement) with surface plasmon resonance (SPR) to differentiate nonspecific binding .
  • pH dependence : Test binding at physiological pH (7.4) vs. assay buffers to identify artifacts .
  • Molecular docking : Use software like AutoDock to model interactions with target enzymes (e.g., kinases) and validate with mutagenesis studies .

Q. How can the tert-butyl group influence metabolic stability in preclinical studies?

  • In vitro assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂). The tert-butyl group often reduces oxidative metabolism by cytochrome P450 enzymes due to steric hindrance .
  • Comparative studies : Synthesize analogs without the tert-butyl group and compare pharmacokinetic profiles (e.g., AUC, Cmax) in rodent models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve racemic mixtures .
  • Asymmetric catalysis : Optimize enantioselective alkylation using chiral ligands (e.g., BINOL-derived phosphoric acids) .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real time .

Methodological Recommendations

  • Crystallization : Use slow evaporation (pentane/dichloromethane) for single-crystal growth .
  • Stability testing : Store samples at –20°C under argon to prevent degradation .
  • Data interpretation : Cross-validate NMR and MS results with computational tools (e.g., Gaussian for DFT calculations) .

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